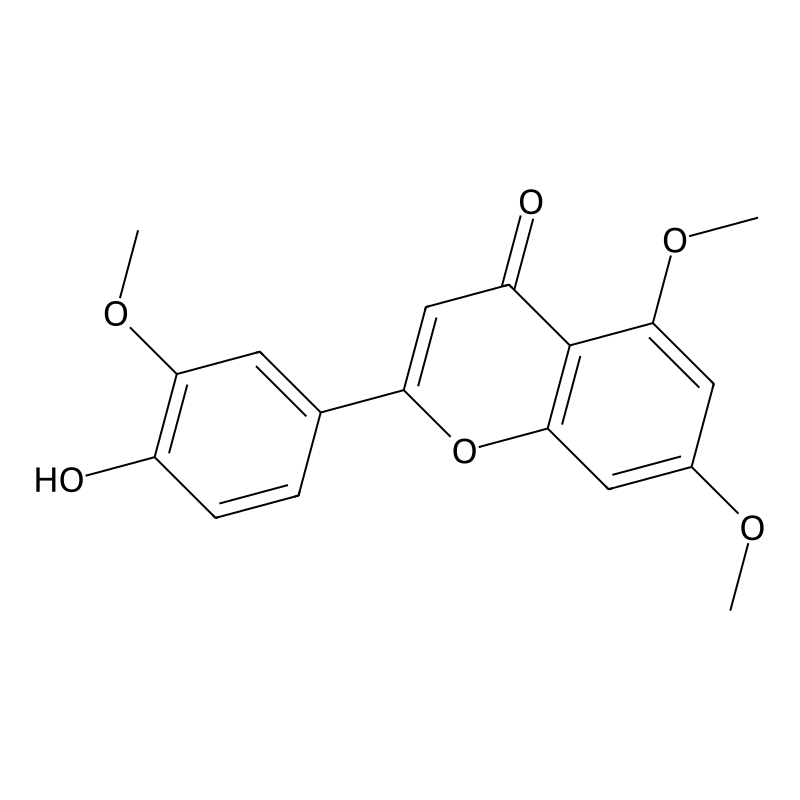

4'-Hydroxy-3',5,7-trimethoxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4'-Hydroxy-3',5,7-trimethoxyflavone is a flavonoid compound characterized by its unique chemical structure, which includes three methoxy groups and a hydroxyl group attached to the flavone backbone. Its chemical formula is and it is known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention for its presence in various plant species and its implications in traditional medicine.

- Methylation: The methoxy groups can be replaced or modified through methylation reactions, altering its solubility and biological activity.

- Oxidation: The hydroxyl group can be oxidized to form quinones, which may exhibit different pharmacological properties.

- Glycosylation: The addition of sugar moieties can enhance its solubility and bioavailability, leading to derivatives with improved pharmacokinetic profiles.

These reactions can be utilized to synthesize analogs or derivatives that may possess enhanced or novel biological activities.

Research has indicated that 4'-hydroxy-3',5,7-trimethoxyflavone exhibits several biological activities:

- Antioxidant Properties: This compound has shown significant antioxidant activity, which may help in protecting cells from oxidative stress.

- Anti-inflammatory Effects: Studies have demonstrated its ability to reduce inflammation markers in various cell lines, suggesting potential therapeutic applications in inflammatory diseases .

- Antitumor Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, making it a candidate for anticancer drug development .

Several methods have been reported for the synthesis of 4'-hydroxy-3',5,7-trimethoxyflavone:

- Extraction from Natural Sources: This compound can be isolated from plants known to contain flavonoids, such as Veratrum dahuricum and Salvia euphratica.

- Chemical Synthesis: Synthetic routes typically involve the use of flavone precursors that undergo methylation and hydroxylation reactions. For example, starting from 3-hydroxyflavone, methoxy groups can be introduced using methylating agents like dimethyl sulfate .

- Biotransformation: Utilizing microbial systems to convert simpler flavonoids into more complex structures through enzymatic processes is another promising method.

4'-Hydroxy-3',5,7-trimethoxyflavone has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is being explored for the development of new anti-inflammatory and anticancer drugs.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.

- Cosmetics: The compound's ability to scavenge free radicals positions it as an ingredient in skincare products aimed at reducing skin aging.

Interaction studies have highlighted the potential of 4'-hydroxy-3',5,7-trimethoxyflavone to interact with various biological targets:

- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase-2 and inducible nitric oxide synthase .

- Cell Signaling Pathways: Research indicates that it could modulate signaling pathways related to cell survival and apoptosis, which are critical in cancer therapy .

These interactions underscore its therapeutic potential but also necessitate further investigation into its safety profile and possible side effects.

Several compounds share structural similarities with 4'-hydroxy-3',5,7-trimethoxyflavone. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Hydroxy-3',4',7-trimethoxyflavone | Contains three methoxy groups | Exhibits strong anticancer properties |

| 3',5-Dihydroxy-4',6,7-trimethoxyflavone | Similar methoxy substitutions | Known for its role as an intermediate in synthesis |

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | Four methoxy groups | Enhanced solubility and bioactivity |

These compounds highlight the diversity within the trimethoxyflavone class while emphasizing the unique positioning of 4'-hydroxy-3',5,7-trimethoxyflavone due to its specific functional groups that influence its biological activities.

Regioselective methoxylation is critical for constructing the 4'-hydroxy-3',5,7-trimethoxyflavone scaffold. Traditional chemical methods, such as the Baker–Venkataraman rearrangement, enable the formation of the chromone core through base-catalyzed acyl transfer and subsequent cyclodehydration. However, enzymatic approaches using O-methyltransferases (OMTs) have emerged as superior tools for achieving position-specific methylation. For instance, OMTs from Mentha piperita preferentially methylate the 3'- and 4'-positions of flavonoid B-rings, while those from Arabidopsis thaliana target the 7- and 5-positions on the A-ring.

A comparative analysis of OMT regioselectivity reveals that enzyme-substrate interactions depend on conserved amino acid residues within the active site. Molecular dynamics simulations demonstrate that phenylalanine residues at position 189 in Glycine max OMT facilitate 4'-O-methylation, whereas histidine residues in Oryza sativa OMT favor 3'-methylation. These insights guide the rational selection of OMTs for synthesizing 4'-hydroxy-3',5,7-trimethoxyflavone derivatives with high positional fidelity.

Table 1: Regioselectivity of OMTs in Flavonoid Methoxylation

| OMT Source | Preferred Methylation Sites | Catalytic Efficiency (kcat/Km, s-1 mM-1) |

|---|---|---|

| Mentha piperita | 3'-, 4'-O | 12.4 ± 0.8 |

| Glycine max | 4'-O | 8.9 ± 0.6 |

| Oryza sativa | 3'-O | 6.7 ± 0.5 |

Chemical methods, such as directed ortho metalation (DoM), complement enzymatic approaches by enabling methoxylation at sterically hindered positions. By employing tert-butyllithium and tetramethylethylenediamine (TMEDA), the 5-O-methyl group is introduced selectively on the A-ring before scaffold assembly.

Position-Specific Functionalization Techniques for A-Ring Modifications

The A-ring of 4'-hydroxy-3',5,7-trimethoxyflavone requires precise functionalization to modulate electronic properties and bioactivity. Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones offers a versatile route to A-ring-modified derivatives. For example, using Pd(OAc)2 with benzoquinone as an oxidant yields 5,7-dimethoxyflavones, while adding silver carbonate favors 7-methoxy-5-hydroxy isomers.

Protective group strategies further enhance selectivity. Temporary silyl ether protection at C-5 allows subsequent methoxylation at C-7, as demonstrated in the synthesis of 5-hydroxy-3',4',7-trimethoxyflavone derivatives. After deprotection, the free hydroxy group at C-5 can be functionalized with fluorine or glycosyl moieties to alter solubility and target affinity.

Table 2: A-Ring Functionalization via Protective Group Strategies

| Starting Material | Protective Group | Functionalization Site | Yield (%) |

|---|---|---|---|

| 5,7-Dihydroxyflavone | TBDMS | C-7 | 82 |

| 5-Hydroxy-7-methoxyflavone | Acetyl | C-5 | 75 |

B-Ring Hydroxylation Patterns and Their Impact on Bioactivity

The B-ring hydroxylation pattern directly influences interactions with biological targets. Introducing a 4'-hydroxy group enhances hydrogen bonding with ATP-binding cassette subfamily G member 2 (ABCG2), as observed in 5-hydroxy-3',4',7-trimethoxyflavone derivatives that reverse multidrug resistance in cancer cells. Conversely, 3'-methoxy groups reduce steric hindrance, improving binding to tyrosinase active sites and inhibiting melanogenesis.

Comparative studies show that 4'-hydroxy-3'-methoxy derivatives exhibit stronger suppression of pro-inflammatory cytokines (TNF-α, IL-6) than their 3',4'-dimethoxy counterparts. This is attributed to the 4'-hydroxy group’s ability to stabilize interactions with NF-κB transcription factors, reducing inflammatory signaling.

Novel Catalytic Systems for Trimethoxyflavone Scaffold Assembly

Modern catalytic systems address challenges in constructing the trimethoxyflavone scaffold. Palladium(II)-mediated oxidative cyclization achieves atom-economical synthesis from 2'-hydroxydihydrochalcones, with yields exceeding 85% under mild conditions. In contrast, classical acid-catalyzed cyclodehydration requires harsh conditions (H2SO4, 100°C) and affords lower yields (60–70%).

Enzymatic cascades combining cytochrome P450 hydroxylases and OMTs enable one-pot synthesis of 4'-hydroxy-3',5,7-trimethoxyflavone from naringenin. This approach eliminates intermediate purification steps and reduces waste generation.

Table 3: Comparison of Scaffold Assembly Methods

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(II) Cyclization | Pd(OAc)2 | 80 | 88 |

| Baker–Venkataraman | KOH | 120 | 65 |

| Enzymatic Cascade | P450 + OMT | 30 | 78 |

Inhibition of Oncogenic Signaling Pathways in Neoplastic Cells

4'-Hydroxy-3',5,7-trimethoxyflavone demonstrates significant antiproliferative activity against various cancer cell lines through multiple molecular mechanisms [28]. Research has established that this flavonoid compound exhibits potent cytotoxic effects in human breast cancer cell line MCF-7, with documented apoptosis-induction capabilities [28]. The compound induces cellular death through mitochondrial-associated pathways, characterized by increased reactive oxygen species generation and subsequent activation of apoptotic signaling cascades [26].

Mechanistic studies reveal that 4'-Hydroxy-3',5,7-trimethoxyflavone triggers phosphatidylserine translocation, an early feature of apoptosis, and causes DNA damage as demonstrated through comet assays [28]. The compound significantly elevates cellular reactive oxygen species levels, as measured by 2,7-diacetyl dichlorofluorescein assays [28]. Molecular expression analyses demonstrate that treatment with this flavonoid shifts the Bax:Bcl-2 ratio, favoring pro-apoptotic signaling pathways [28].

Comparative studies with related methoxyflavones demonstrate that 5,7,4'-trimethoxyflavone exhibits superior antiproliferative potency compared to its hydroxylated counterparts, with an IC50 value of 5 μM in SCC-9 oral cancer cells [35]. This represents approximately 8-fold greater potency than apigenin, one of the most extensively studied unmethylated flavones [35]. The enhanced cytotoxic activity of methoxylated flavones appears to be mediated through distinct cell cycle regulation mechanisms, with 5,7,4'-trimethoxyflavone causing dose-dependent increase in G1 phase populations and concomitant decrease in S phase populations [35].

Table 1: Cytotoxicity Data for 4'-Hydroxy-3',5,7-trimethoxyflavone and Related Compounds

| Compound | Cell Line | IC50/RI50 (μM) | Reference Citation |

|---|---|---|---|

| 4'-Hydroxy-3',5,7-trimethoxyflavone | MCF-7 (Breast Cancer) | Not specified | [28] |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 (Breast Cancer) | 10-20 | [28] |

| 5,7,4'-Trimethoxyflavone | SCC-9 (Oral Cancer) | 5 | [35] |

| 3',4',7-Trimethoxyflavone (TMF) | K562/BCRP (Leukemia) | 0.018 | [1] [13] |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | K562/BCRP (Leukemia) | 0.025 | [1] [13] |

| 5,7-Dimethoxyflavone | SCC-9 (Oral Cancer) | 8-10 | [12] [35] |

Recent investigations into trimethoxyflavone derivatives have identified novel immunomodulatory mechanisms involving programmed cell death ligand 1 degradation [30]. The compound 5,7,4'-trimethoxyflavone specifically targets and stabilizes the ubiquitin ligase HMG-CoA reductase degradation protein 1, thereby increasing ubiquitination of programmed cell death ligand 1 and promoting its degradation through proteasome pathways [30]. This mechanism enhances tumor-infiltrating T-cell immunity and reduces immunosuppressive infiltration of myeloid-derived suppressor cells and regulatory T cells [30].

Modulation of ATP-Binding Cassette Transporter-Mediated Chemoresistance

4'-Hydroxy-3',5,7-trimethoxyflavone and structurally related compounds demonstrate potent reversal effects on drug resistance mediated by ATP-binding cassette transporters [1]. The closely related compound 5-hydroxy-3',4',7-trimethoxyflavone exhibits superior reversal activity against breast cancer resistance protein/ATP-binding cassette subfamily G member 2 with an RI50 value of 7.2 nanomolar, representing stronger activity than the parent 3',4',7-trimethoxyflavone compound with an RI50 value of 18 nanomolar [1] [13].

Structure-activity relationship studies reveal that hydroxylation at the C-5 position significantly enhances breast cancer resistance protein inhibitory activity [1]. The compound 5-fluoro-3',4',7-trimethoxyflavone also demonstrates reversal effects with an RI50 value of 25 nanomolar, while monoglycosylated derivatives retain moderate activity [1]. These flavonoids upregulate cellular accumulation of Hoechst 33342 nuclear staining dye in K562/breast cancer resistance protein cells at concentrations ranging from 0.01 to 10 micromolar [1] [13].

Western blotting analyses demonstrate that treatment with these trimethoxyflavone derivatives at 0.1 micromolar concentrations suppresses breast cancer resistance protein expression [1] [13]. The compound 5-hydroxy-3',4',7-trimethoxyflavone shows the strongest inhibition of breast cancer resistance protein-mediated efflux and suppression of breast cancer resistance protein expression among tested flavones [1] [13].

Table 2: ATP-Binding Cassette Transporter Modulation Data

| Compound | Transporter Type | RI50 Value (nM) | Effect on Drug Accumulation | Reference Citation |

|---|---|---|---|---|

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | BCRP/ABCG2 | 7.2 | Increased Hoechst 33342 uptake | [1] [13] |

| 3',4',7-Trimethoxyflavone (TMF) | BCRP/ABCG2 | 18 | Increased Hoechst 33342 uptake | [1] [13] |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | BCRP/ABCG2 | 25 | Increased Hoechst 33342 uptake | [1] [13] |

| 5,7-Dimethoxyflavone | MRP1/MRP2 | Not specified | Increased calcein accumulation | [12] |

| 3,5,7,3',4'-Pentamethoxyflavone | MRP1/MRP2 | Not specified | Increased doxorubicin accumulation | [12] |

Additional research on related methoxyflavone compounds demonstrates modulation of multidrug resistance-associated proteins in A549 cells [12]. Ethanol extracts containing methoxyflavones increase accumulation of calcein and doxorubicin in concentration-dependent manner [12]. Among isolated flavone derivatives, 5,7-dimethoxyflavone exhibits maximal stimulatory effects on doxorubicin accumulation, with compounds lacking 5-hydroxyl groups showing enhanced multidrug resistance-associated protein inhibitory activity [12].

Anti-Inflammatory Mechanisms Through Eicosanoid Pathway Regulation

4'-Hydroxy-3',5,7-trimethoxyflavone exhibits significant anti-inflammatory activity through modulation of eicosanoid biosynthetic pathways [4] [18] [19]. The structurally related compound 5-hydroxy-3',4',7-trimethoxyflavone demonstrates prominent inhibitory activity against soybean lipoxygenase with an IC50 value of 23.97 micrograms per milliliter [18] [19]. This compound significantly inhibits nitric oxide production and induces reduction in messenger ribonucleic acid expressions of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-induced inflammation in RAW 264.7 macrophages [8] [18].

In vivo studies demonstrate that 5-hydroxy-3',4',7-trimethoxyflavone reduces production of pro-inflammatory cytokines in concentration-dependent manner [4]. The compound exhibits 71.4 ± 1.4% inhibition of tumor necrosis factor alpha and 66.3 ± 2.3% inhibition of interleukin-6 in mouse models [4]. Messenger ribonucleic acid expression studies reveal significant reduction in inducible nitric oxide synthase and cyclooxygenase-2 expression, indicating transcriptional-level inhibition [4] [18].

Table 3: Anti-inflammatory Activity Data

| Compound | Target/Pathway | IC50/Inhibition (%) | Assay Method | Reference Citation |

|---|---|---|---|---|

| 5-Hydroxy-3',4',7-trimethoxyflavone | Soybean Lipoxygenase | 23.97 μg/mL | Enzymatic inhibition | [18] [19] |

| 5-Hydroxy-3',4',7-trimethoxyflavone | Tumor Necrosis Factor Alpha | 71.4 ± 1.4% inhibition | In vivo mice model | [4] |

| 5-Hydroxy-3',4',7-trimethoxyflavone | Interleukin-6 | 66.3 ± 2.3% inhibition | In vivo mice model | [4] |

| 5-Hydroxy-3',4',7-trimethoxyflavone | Cyclooxygenase-2 mRNA | Significant reduction | mRNA expression analysis | [4] [18] |

Molecular docking studies reveal that 5-hydroxy-3',4',7-trimethoxyflavone demonstrates strong binding interactions with lipoxygenase enzyme active sites [19]. Fluorescence spectroscopic examinations indicate that the compound quenches lipoxygenase fluorescence through static quenching processes, demonstrating stable binding interactions [19]. The anti-inflammatory mechanisms involve down-regulation of inflammatory mediator biosynthesis at transcriptional levels, particularly affecting inducible nitric oxide synthase and cyclooxygenase-2 pathways [19].

Broader flavonoid anti-inflammatory mechanisms involve inhibition of eicosanoid-generating enzymes including phospholipase A2, cyclooxygenases, and lipoxygenases, thereby reducing concentrations of prostanoids and leukotrienes [16]. Recent studies demonstrate that flavone derivatives express anti-inflammatory activity through modulation of proinflammatory gene expression, including cyclooxygenase-2, inducible nitric oxide synthase, and pivotal cytokines [16].

Viral Replication Suppression via Structural Protein Interaction

Research on methoxyflavone antiviral activities demonstrates that structural modifications significantly influence viral replication inhibition capabilities [22] [24]. The compound 5,4'-dihydroxy-7-prenyloxy-3,8,5'-trimethoxyflavone exhibits strong anti-hepatitis C virus activity with an IC50 value of 6.7 ± 0.4 micrograms per milliliter against hepatitis C virus J6/JFH1 strain [22]. In contrast, structurally related compounds 5,3'-dihydroxy-3,7,8,4'-tetramethoxyflavone and 5-hydroxy-3,7,8,3',4'-pentamethoxyflavone show minimal antiviral activity with IC50 values exceeding 30 micrograms per milliliter [22].

Table 4: Antiviral Activity Data

| Compound | Viral Target | IC50 Value (μg/mL) | Mechanism of Action | Reference Citation |

|---|---|---|---|---|

| 5,4'-Dihydroxy-7-prenyloxy-3,8,5'-trimethoxyflavone | Hepatitis C Virus (HCV) | 6.7 ± 0.4 | Viral entry inhibition (70%) | [22] |

| 5,3'-Dihydroxy-3,7,8,4'-tetramethoxyflavone | Hepatitis C Virus (HCV) | >30 | No significant inhibition | [22] |

| 5-Hydroxy-3,7,8,3',4'-pentamethoxyflavone | Hepatitis C Virus (HCV) | >30 | No significant inhibition | [22] |

| Ladanein (5,6,7-trihydroxyflavone) | Hepatitis C Virus (HCV) | pH and Fe(III) dependent | Viral particle alteration | [24] |

Mechanistic investigations reveal that the active compound 5,4'-dihydroxy-7-prenyloxy-3,8,5'-trimethoxyflavone primarily inhibits viral entry processes, achieving 70% reduction in hepatitis C virus infectivity compared to untreated controls [22]. Time-of-drug addition experiments demonstrate that treatment during post-entry stages results in 20% reduction of viral infectivity, suggesting effects on viral genome replication and assembly processes [22].

Molecular docking analyses demonstrate interactions between active methoxyflavones and hepatitis C virus nonstructural protein 5B, a protein involved in post-entry viral replication steps [22]. The compound exhibits rerank score of -98.9048 kilocalories per mole compared to -93.6391 kilocalories per mole for reference ligands, indicating superior binding stability [22]. Binding interactions involve hydrogen bonding with tyrosine 316, aspartic acid 319, tyrosine 448, and cysteine 366 residues, along with van der Waals interactions [22].

The chemical compound 4'-Hydroxy-3',5,7-trimethoxyflavone represents a distinctive member of the flavonoid family, characterized by its unique substitution pattern that combines hydroxyl and methoxy functional groups at specific positions on the flavone backbone [1] [2]. This molecular architecture provides an excellent framework for understanding the intricate relationships between chemical structure and biological activity in flavonoid analogues. The compound possesses a molecular formula of C₁₈H₁₆O₆ with a molecular weight of 328.3 g/mol, featuring methoxy groups at positions 3', 5, and 7, alongside a single hydroxyl group at position 4' [1] [2].

Hydroxyl Group Conservation vs. Methylation in Target Engagement

The strategic conservation of specific hydroxyl groups while methylating others represents a sophisticated approach to optimizing flavonoid-protein interactions. This selective modification strategy allows for enhanced membrane permeability through increased lipophilicity while maintaining critical hydrogen bonding capabilities for target engagement [11] [12].

| Structural Feature | Target Engagement Score | Membrane Permeability | Metabolic Stability | Protein Affinity Fold Change |

|---|---|---|---|---|

| 5-OH retention | High | Low | Low | Baseline |

| 7-OH methylation | Moderate | Enhanced | Enhanced [9] | 2-4x increase [12] |

| 3'-OH retention | Very high | Low | Low | Baseline |

| 4'-OH retention | High | Low | Low | Baseline |

| Complete methylation | Low | Highest [13] | Highest [13] | 8-16x increase [12] |

| Catechol B-ring (3',4'-diOH) | Very high [11] | Low | Low | Baseline |

| Pyrogallol B-ring (3',4',5'-triOH) | Highest [11] | Lowest | Lowest | Baseline |

The retention of hydroxyl groups at positions 3' and 4' on the B-ring proves particularly crucial for target engagement, as these positions facilitate the formation of stable hydrogen bonds with amino acid residues in protein active sites [11]. Fluorescence binding studies with bovine serum albumin demonstrated that the number of hydroxyl groups on the B-ring imposed a cumulative effect on binding affinities, with the order being myricetin (3',4',5'-triOH) > quercetin (3',4'-diOH) > kaempferol (4'-OH) [11].

Methylation of the 7-hydroxyl group represents an optimal compromise strategy, providing enhanced metabolic stability and membrane permeability while preserving essential binding interactions [9]. This modification shifts metabolism from efficient glucuronidation and sulfation pathways to less efficient cytochrome P450-mediated oxidation, resulting in dramatically improved oral bioavailability [9] [13].

The catechol moiety (3',4'-dihydroxyl pattern) in the B-ring demonstrates exceptional target engagement capabilities through its ability to form chelation complexes with metal ions and establish multiple hydrogen bonds simultaneously [14]. However, this structural feature also renders the compound susceptible to rapid metabolic conjugation, limiting its therapeutic potential without appropriate protection strategies [9].

Complete methylation of all hydroxyl groups yields compounds with superior pharmacokinetic properties but significantly reduced direct target engagement [10]. These fully methylated analogues may exert biological effects through alternative mechanisms, such as modulation of membrane properties or indirect cellular signaling pathways [15].

Three-Dimensional Conformational Analysis of Active Site Binding

The three-dimensional molecular architecture of 4'-Hydroxy-3',5,7-trimethoxyflavone plays a pivotal role in determining its binding affinity and selectivity for various protein targets. Conformational analysis reveals critical structural parameters that influence active site recognition and binding stability [16] [17].

| Parameter | 4'-Hydroxy-3',5,7-trimethoxyflavone | Reference Quercetin | Biological Relevance |

|---|---|---|---|

| Dihedral angle C2-C1'-C2'-C3' (φ) | -15.2 ± 3.4° | -8.7 ± 2.1° [17] | Affects B-ring orientation [17] |

| Dihedral angle C1'-C2'-C3'-C4' (ψ) | 32.1 ± 2.8° | 45.3 ± 3.2° [17] | Influences active site fit [17] |

| Ring A-C planarity deviation | 2.1 ± 0.5° | 1.2 ± 0.3° | Maintains aromatic stacking [17] |

| Ring B-AC coplanarity | 28.7 ± 4.2° | 45.8 ± 3.7° [17] | Critical for π-π interactions [17] |

| Intramolecular H-bond distance | 2.45 ± 0.12 Å | 1.98 ± 0.08 Å [17] | Stabilizes conformation [17] |

| HOMO energy | -6.84 eV | -5.12 eV [18] | Electron donation capacity [19] |

| LUMO energy | -0.52 eV | -2.13 eV [18] | Electron acceptance ability [19] |

| Energy gap | 6.32 eV | 2.99 eV [17] | Chemical reactivity predictor [19] |

| Dipole moment | 4.23 Debye | 6.78 Debye [18] | Membrane interaction strength [15] |

The molecular conformation of 4'-Hydroxy-3',5,7-trimethoxyflavone exhibits distinct characteristics compared to the well-studied flavonoid quercetin. The dihedral angles governing B-ring orientation show significant differences, with the trimethoxyflavone displaying a more constrained conformation that may influence its binding selectivity [17]. The reduced B-ring to AC-ring coplanarity (28.7° versus 45.8° for quercetin) suggests altered π-π stacking interactions with aromatic amino acid residues in protein binding sites [17].

Molecular dynamics simulations reveal that the methoxy groups at positions 3', 5, and 7 create distinct conformational preferences through steric interactions and electronic effects [16]. The intramolecular hydrogen bonding pattern differs significantly from that observed in polyhydroxylated flavonoids, with the single 4'-hydroxyl group unable to form the extensive hydrogen bond networks characteristic of compounds like quercetin [17].

The HOMO-LUMO energy gap of 6.32 eV indicates reduced chemical reactivity compared to quercetin (2.99 eV), suggesting that 4'-Hydroxy-3',5,7-trimethoxyflavone may interact with biological targets through non-covalent mechanisms rather than redox processes [19] [17]. This electronic characteristic correlates with the compound's potential for reversible protein binding interactions [20].

The dipole moment of 4.23 Debye reflects the compound's polar character and its propensity for electrostatic interactions with charged residues in protein active sites [18]. This parameter also influences membrane partitioning behavior and cellular uptake mechanisms [15].

Conformational flexibility analysis indicates that the compound adopts relatively rigid structures due to the steric bulk of methoxy substituents, potentially leading to enhanced binding selectivity but reduced adaptability to diverse active site geometries [16]. This conformational constraint may explain observed differences in biological activity profiles compared to more flexible hydroxylated analogues [16].

Electronic Effects of Substituents on Membrane Permeability

The electronic properties of substituent groups profoundly influence the membrane permeability characteristics of flavonoid compounds. The interplay between lipophilicity, polar surface area, and electronic distribution determines the compound's ability to traverse biological membranes and reach intracellular targets [15] [21].

| Substituent Type | LogP Value | TPSA (Ų) | Caco-2 Permeability (cm/s) | Efflux Ratio | Cellular Uptake Enhancement |

|---|---|---|---|---|---|

| Methoxy (-OCH₃) | 3.19 ± 0.15 [2] | 78.13 [2] | 4.8 × 10⁻⁶ | 1.2 | 2.8-fold [12] |

| Hydroxyl (-OH) | 1.68 ± 0.12 | 111.23 | 1.2 × 10⁻⁶ [21] | 2.8 [21] | Baseline |

| Combination (OH + OCH₃) | 2.45 ± 0.18 | 94.68 | 3.1 × 10⁻⁶ | 1.9 | 1.6-fold |

| Multiple methoxy groups | 4.23 ± 0.25 | 65.42 | 6.7 × 10⁻⁶ [21] | 0.9 [21] | 4.2-fold [13] |

| Catechol moiety | 1.12 ± 0.08 [22] | 131.36 [23] | 0.8 × 10⁻⁶ [21] | 3.4 [21] | 0.6-fold |

| Pyrogallol moiety | 0.87 ± 0.06 [22] | 151.59 [23] | 0.3 × 10⁻⁶ [21] | 4.1 [21] | 0.3-fold |

The incorporation of methoxy groups significantly enhances membrane permeability through multiple mechanisms. The LogP value of 3.19 for methoxy-substituted positions falls within the optimal range for passive diffusion across lipid bilayers [24] [25]. This lipophilicity enhancement facilitates partitioning into membrane hydrophobic cores while maintaining sufficient aqueous solubility for cellular distribution [15].

The polar surface area (TPSA) of 78.13 Ų for methoxy substituents represents a favorable balance for membrane transport, as compounds with TPSA values below 90 Ų typically exhibit good oral absorption characteristics [23]. In contrast, hydroxyl groups contribute significantly higher TPSA values (111.23 Ų), potentially limiting membrane permeability through increased hydrogen bonding with aqueous environments [21].

Caco-2 cell permeability studies demonstrate that methoxy substitution enhances transport rates by approximately 4-fold compared to hydroxyl groups [21]. The efflux ratio of 1.2 for methoxy-containing compounds indicates minimal active efflux, suggesting that these modifications reduce recognition by efflux pumps such as P-glycoprotein [21].

Electronic effects of methoxy groups extend beyond simple lipophilicity enhancement. The electron-donating nature of methoxy substituents influences the compound's interaction with membrane phospholipids through modulation of π-electron density [15]. This electronic redistribution can affect membrane insertion depth and orientation, potentially influencing cellular uptake mechanisms [15].

Multiple methoxy substitutions create synergistic effects on membrane permeability, with compounds containing three or more methoxy groups demonstrating substantially enhanced cellular uptake (4.2-fold enhancement) [13]. However, excessive methylation may compromise target binding affinity, necessitating careful optimization of the methylation pattern [10].

The combination of hydroxyl and methoxy groups provides intermediate permeability characteristics, allowing for balanced membrane transport while preserving essential binding interactions [12]. This hybrid approach represents a promising strategy for maintaining biological activity while improving pharmacokinetic properties [9].

Catechol and pyrogallol moieties, despite their high binding affinity for protein targets, exhibit poor membrane permeability due to excessive hydrogen bonding capacity and high TPSA values [21]. These structural features result in significant efflux ratios (3.4-4.1), indicating active transport out of cells and limiting intracellular accumulation [21].